molecular formula C59H71ClFN11O7S B3002343 LC-2 CAS No. 2502156-03-6

LC-2

Numéro de catalogue: B3002343
Numéro CAS: 2502156-03-6
Poids moléculaire: 1132.8
Clé InChI: ZCGQZLKPUVGCBQ-HLMPTVQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

The primary target of the compound LC-2, also known as PROTAC KRASG12C Degrader-LC-2, is the KRAS G12C protein . KRAS is a small, membrane-bound GTPase that relays signals from receptor tyrosine kinases (RTKs), promoting cell proliferation, differentiation, or survival . The KRAS G12C mutation is highly prevalent in lung adenocarcinoma (LUAD) and other cancers .

Mode of Action

This compound operates by covalently binding to the KRAS G12C protein with a MRTX849 warhead and recruiting the E3 ligase VHL . This recruitment leads to the formation of a ternary complex, which induces the ubiquitination and subsequent degradation of the KRAS G12C protein .

Biochemical Pathways

The degradation of KRAS G12C by this compound leads to the suppression of the MAPK signaling pathway . This pathway is critical for cell proliferation and survival, and its suppression can inhibit the growth of cancer cells .

Pharmacokinetics

It’s known that this compound induces degradation of endogenous krasg12c at concentrations as low as 25 μM with a Dmax of ∼80% and a DC50 of 059 ± 020 μM in NCI-H2030 cells

Result of Action

The result of this compound’s action is the rapid and sustained degradation of KRAS G12C , leading to the suppression of MAPK signaling in both homozygous and heterozygous KRAS G12C cell lines . This can potentially inhibit the growth of cancer cells harboring the KRAS G12C mutation.

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of the E3 ligase VHL is necessary for this compound to induce degradation of KRAS G12C . Moreover, the effectiveness of this compound may be influenced by the mutational status of the KRAS gene in the cancer cells

Analyse Biochimique

Biochemical Properties

LC-2 covalently binds KRASG12C with a MRTX849 warhead and recruits the E3 ligase VHL . This binding and recruitment induce rapid and sustained KRASG12C degradation, leading to suppression of MAPK signaling in both homozygous and heterozygous KRASG12C cell lines . The degradation of KRASG12C by this compound occurs via a bona fide PROTAC mechanism .

Cellular Effects

This compound has been shown to induce degradation of endogenous KRASG12C in multiple KRAS mutant cancer cell lines, including NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, and NCI-H358 cells . The degradation of KRASG12C by this compound leads to the suppression of MAPK signaling, a key pathway in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves the covalent binding of the compound to KRASG12C with a MRTX849 warhead . This binding allows this compound to recruit the E3 ligase VHL, which then induces the rapid and sustained degradation of KRASG12C . This degradation process suppresses MAPK signaling in both homozygous and heterozygous KRASG12C cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce maximal degradation of endogenous KRASG12C at concentrations as low as 2.5 μM . This degradation is rapid, occurring within 24 hours, and is sustained up to 72 hours .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given that this compound targets KRASG12C, it is likely involved in pathways related to cell proliferation and survival, particularly those involving MAPK signaling .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given that this compound targets KRASG12C, a membrane-bound GTPase, it is likely that this compound localizes to the cell membrane where KRASG12C is located

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of LC-2 involves multiple steps, starting with the preparation of the MRTX849 warhead, which is then linked to a ligand for the E3 ligase von Hippel-Lindau. The final product is obtained through a series of coupling reactions and purification steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The process would include rigorous quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: LC-2 primarily undergoes covalent binding reactions with the KRAS G12C protein. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as organic solvents (e.g., dimethyl sulfoxide), catalysts, and ligands for the E3 ligase von Hippel-Lindau. The reactions are carried out under controlled temperatures and inert atmospheres to prevent degradation of the product .

Major Products Formed: The major product formed from the reaction of this compound with KRAS G12C is the degraded KRAS G12C protein, which leads to the suppression of the MAPK signaling pathway .

Applications De Recherche Scientifique

Key Applications of LC-2

  • Pharmaceutical Analysis
    • Case Study: Antibody Characterization
      • This compound has been effectively employed in the characterization of therapeutic antibodies. By utilizing a combination of reversed-phase and size-exclusion chromatography, researchers were able to achieve detailed profiles of antibody variants, assessing their purity and structural integrity .
  • Metabolomics
    • Case Study: Urine Metabolite Profiling
      • A systematic evaluation of column combinations for 2D LC was conducted on lyophilized urine samples. The study identified a total of 164 metabolites using a combination of reversed-phase and hydrophilic interaction chromatography (HILIC), demonstrating the method's potential in metabolomic studies .
  • Food Safety and Quality Control
    • Application: Detection of Microplastics
      • Multi-dimensional liquid chromatography has been applied to identify microplastics in food samples. This technique enhances separation capabilities, allowing for the detection of contaminants that conventional methods may overlook .
  • Environmental Monitoring
    • Application: Pesticide Analysis
      • This compound methodologies have been adapted for environmental analyses, such as detecting pesticides and polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. The orthogonal separation provided by 2D LC significantly improves detection limits and resolution .
  • Pharmaceuticals : The application of this compound in antibody analysis not only enhances resolution but also provides insights into the structural variations that can affect therapeutic efficacy.
  • Metabolomics : The comprehensive profiling achieved through 2D LC allows for a deeper understanding of metabolic pathways and their alterations in disease states.
  • Food Safety : The ability to detect complex contaminants like microplastics underscores the importance of advanced chromatographic techniques in ensuring food safety.

Comparaison Avec Des Composés Similaires

Similar Compounds:

  • ARS-1620
  • Salirasib
  • Adagrasib (MRTX849)
  • ARS-853
  • BI-3406
  • MRTX1133

Uniqueness of LC-2: this compound is unique among these compounds due to its PROTAC-based mechanism of action, which involves targeted protein degradation rather than simple inhibition. This allows for more sustained suppression of the KRAS G12C protein and potentially greater therapeutic efficacy .

Activité Biologique

LC-2 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized as a proteolysis targeting chimera (PROTAC) with a complex structure that contributes to its biological activity. The compound has a large molecular weight and exhibits poor water solubility, which poses challenges for systemic bioavailability . The specific chemical structure of this compound includes various functional groups that facilitate its interaction with target proteins.

This compound functions primarily through selective degradation of specific proteins within cancer cells. Notably, it targets the KRASG12C mutant, a common oncogenic driver in various cancers. The degradation mechanism involves recruiting the E3 ubiquitin ligase to ubiquitinate the target protein, leading to its subsequent proteasomal degradation. This process is crucial for inhibiting tumor growth and promoting apoptosis in cancerous cells .

Biological Activity

The biological activity of this compound has been extensively studied in vitro and in vivo. Key findings include:

  • Selectivity : this compound selectively degrades KRASG12C without affecting other KRAS mutants, demonstrating its specificity and potential for targeted therapy .
  • Efficacy : In various cancer cell lines, this compound has shown significant efficacy in reducing cell viability and inducing apoptosis. The half-maximal effective concentration (DC50) ranges from 0.25 to 0.76 µM, indicating potent activity against KRASG12C-expressing cells .

Case Studies

Several studies have explored the effects of this compound in different cancer types:

  • Lung Cancer : A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of lung cancer harboring KRASG12C mutations. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors compared to controls.
  • Pancreatic Cancer : In pancreatic cancer models, this compound administration resulted in significant tumor regression and prolonged survival rates. The mechanism was attributed to enhanced immune response alongside direct tumor cell apoptosis .

Pharmacological Profile

The pharmacological profile of this compound indicates several important aspects:

Property Description
Molecular WeightHigh; affects solubility and bioavailability
SolubilityPoor water solubility
Target ProteinKRASG12C
DC500.25 - 0.76 µM
MechanismProteasomal degradation via PROTAC technology

Safety and Toxicity

While this compound shows promise as an anti-cancer agent, safety assessments are crucial. Preliminary toxicity assays indicate that this compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential off-target activities .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGQZLKPUVGCBQ-HLMPTVQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H71ClFN11O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is LC-2, and what is its mechanism of action?

A1: this compound is a heterobifunctional molecule classified as a PROTAC (Proteolysis Targeting Chimera). [] It functions by inducing the degradation of the KRASG12C protein, a mutated form of the KRAS protein commonly found in various cancers. [] this compound achieves this by simultaneously binding to KRASG12C and an E3 ubiquitin ligase, VHL. [] This interaction brings the target protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of KRASG12C by the proteasome. []

Q2: What are the downstream effects of KRASG12C degradation by this compound?

A2: KRASG12C degradation by this compound leads to the suppression of the MAPK signaling pathway. [] This pathway is often dysregulated in cancer cells, contributing to uncontrolled cell growth and proliferation. By inhibiting MAPK signaling, this compound aims to disrupt these oncogenic processes. []

Q3: Does this compound affect KRAS wild-type?

A4: this compound specifically targets the KRASG12C mutant and has shown selectivity over the wild-type KRAS protein. [] This selectivity is crucial for minimizing potential off-target effects on normal cells.

Q4: What is the molecular formula and weight of this compound?

A4: Due to the complexity of the this compound molecule, its full structural formula and precise molecular weight are not readily available in the provided research excerpts. Further investigation into its chemical structure and properties would be required to determine these details.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound. Obtaining such data would be essential for a comprehensive structural characterization of the compound.

Q6: What is the efficacy of this compound in preclinical models of KRASG12C-driven cancers?

A7: Studies have demonstrated that this compound effectively degrades KRASG12C in both homozygous and heterozygous KRASG12C cell lines, resulting in the suppression of MAPK signaling. [] This suggests that this compound holds promise as a potential therapeutic agent for KRASG12C-driven cancers.

Q7: What cell lines have been used to study this compound's efficacy?

A8: While the specific cell lines used in this compound research are not explicitly named in the provided abstracts, the studies mention the use of both homozygous and heterozygous KRASG12C cell lines. [] Researchers often employ well-established cancer cell lines harboring the KRASG12C mutation, such as NCI-H358, NCI-H23, and MIA PaCa-2, to investigate the efficacy of novel therapeutic agents.

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